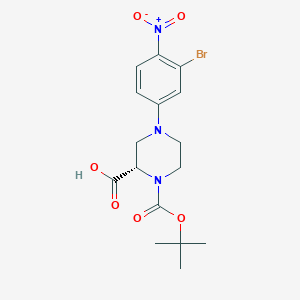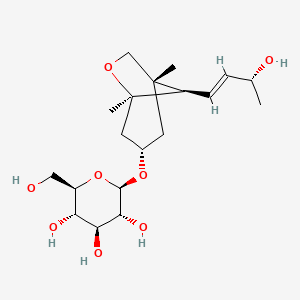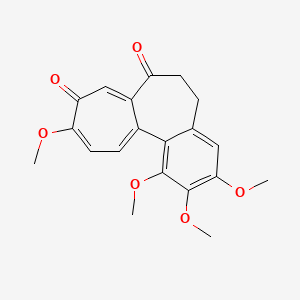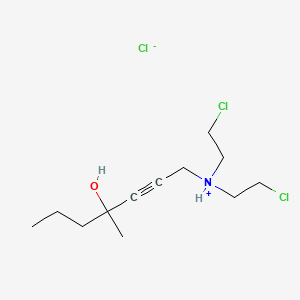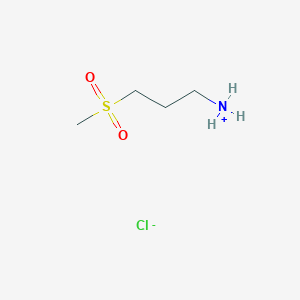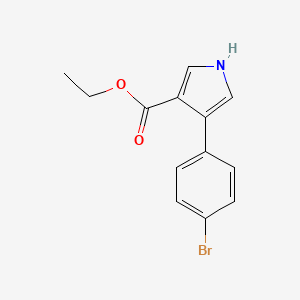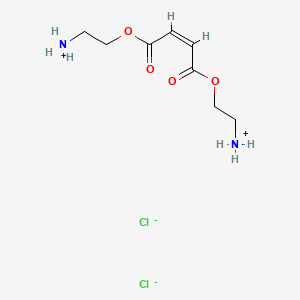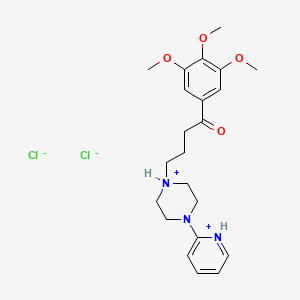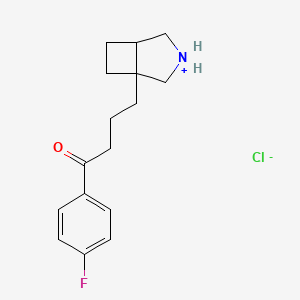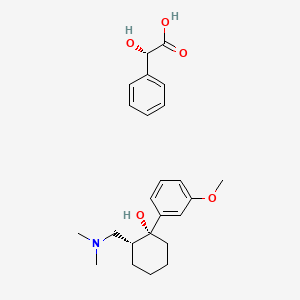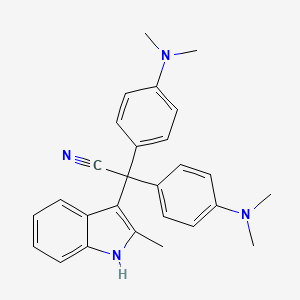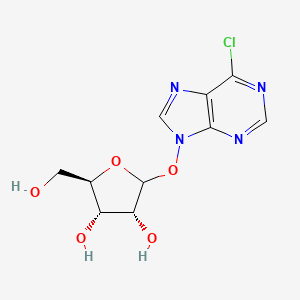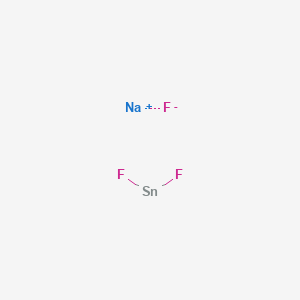
Sodium;difluorotin;fluoride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium trifluorostannate is an inorganic compound with the chemical formula F₃NaSn. It is a white crystalline solid that is used in various chemical applications. This compound is known for its unique properties, including its ability to act as a fluorinating agent in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: Sodium trifluorostannate can be synthesized through the reaction of tin(IV) fluoride with sodium fluoride. The reaction typically occurs in an aqueous medium and can be represented by the following equation:
SnF4+NaF→NaSnF3
Industrial Production Methods: In industrial settings, sodium trifluorostannate is produced by reacting tin(IV) oxide with hydrofluoric acid to form tin(IV) fluoride, which is then reacted with sodium fluoride. The process involves careful control of temperature and concentration to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: Sodium trifluorostannate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form higher oxidation state compounds.
Reduction: It can be reduced to form lower oxidation state compounds.
Substitution: It can participate in substitution reactions where the fluoride ions are replaced by other anions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reactions with halogenated compounds under controlled conditions.
Major Products:
Oxidation: Higher oxidation state tin compounds.
Reduction: Lower oxidation state tin compounds.
Substitution: Various organotin compounds depending on the substituent used.
Scientific Research Applications
Sodium trifluorostannate has a wide range of applications in scientific research:
Biology: It is used in the study of enzyme mechanisms and as a reagent in biochemical assays.
Industry: It is used in the production of specialty chemicals and materials, including fluoropolymers and advanced ceramics.
Mechanism of Action
The mechanism by which sodium trifluorostannate exerts its effects involves the transfer of fluoride ions to target molecules. This transfer can alter the chemical properties of the target, leading to changes in reactivity and stability. The molecular targets include organic substrates and metal complexes, and the pathways involved often include nucleophilic substitution and coordination chemistry.
Comparison with Similar Compounds
- Sodium tetrafluoroborate (NaBF₄)
- Sodium hexafluorophosphate (NaPF₆)
- Sodium trifluoroacetate (NaCF₃COO)
Comparison: Sodium trifluorostannate is unique in its ability to act as a fluorinating agent specifically for tin compounds. While sodium tetrafluoroborate and sodium hexafluorophosphate are also used as fluorinating agents, they are more commonly employed in different contexts, such as in the preparation of ionic liquids and as electrolytes in batteries. Sodium trifluoroacetate, on the other hand, is primarily used in organic synthesis for introducing trifluoromethyl groups.
Properties
Molecular Formula |
F3NaSn |
|---|---|
Molecular Weight |
198.69 g/mol |
IUPAC Name |
sodium;difluorotin;fluoride |
InChI |
InChI=1S/3FH.Na.Sn/h3*1H;;/q;;;+1;+2/p-3 |
InChI Key |
BKXFOLRZZIULRO-UHFFFAOYSA-K |
Canonical SMILES |
[F-].F[Sn]F.[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


